

Application Notes and Protocols for Immunofluorescence Staining with FslIry-NH2

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Compound of Interest

Compound Name: FslIry-NH2

Cat. No.: B10766424

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Introduction

FslIry-NH2 is a synthetic peptide that acts as a selective antagonist for Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in a multitude of physiological and pathological processes including inflammation, pain, and tissue repair.[1][2][3] Activation of PAR2 by proteases such as trypsin leads to the initiation of downstream signaling cascades, prominently featuring the activation of Mitogen-Activated Protein Kinases (MAPK) like ERK1/2 and p38, and the nuclear translocation of the transcription factor NF-κB.[4][5]

Immunofluorescence is a powerful technique to visualize the subcellular localization and activation state of these key signaling molecules. By treating cells or tissues with **FslIry-NH2** prior to stimulation, researchers can effectively block PAR2-mediated signaling and observe the resulting changes in the localization of downstream effectors. These application notes provide detailed protocols for utilizing **FslIry-NH2** in conjunction with immunofluorescence to study PAR2 signaling pathways.

Data Presentation

The following tables summarize quantitative data gathered from literature for the application of **FslIry-NH2** and related PAR2 modulators in cell-based assays. These values should be used as a starting point for optimization in your specific experimental system.

Table 1: **Fsllry-NH2** Working Concentrations for Cell Treatment

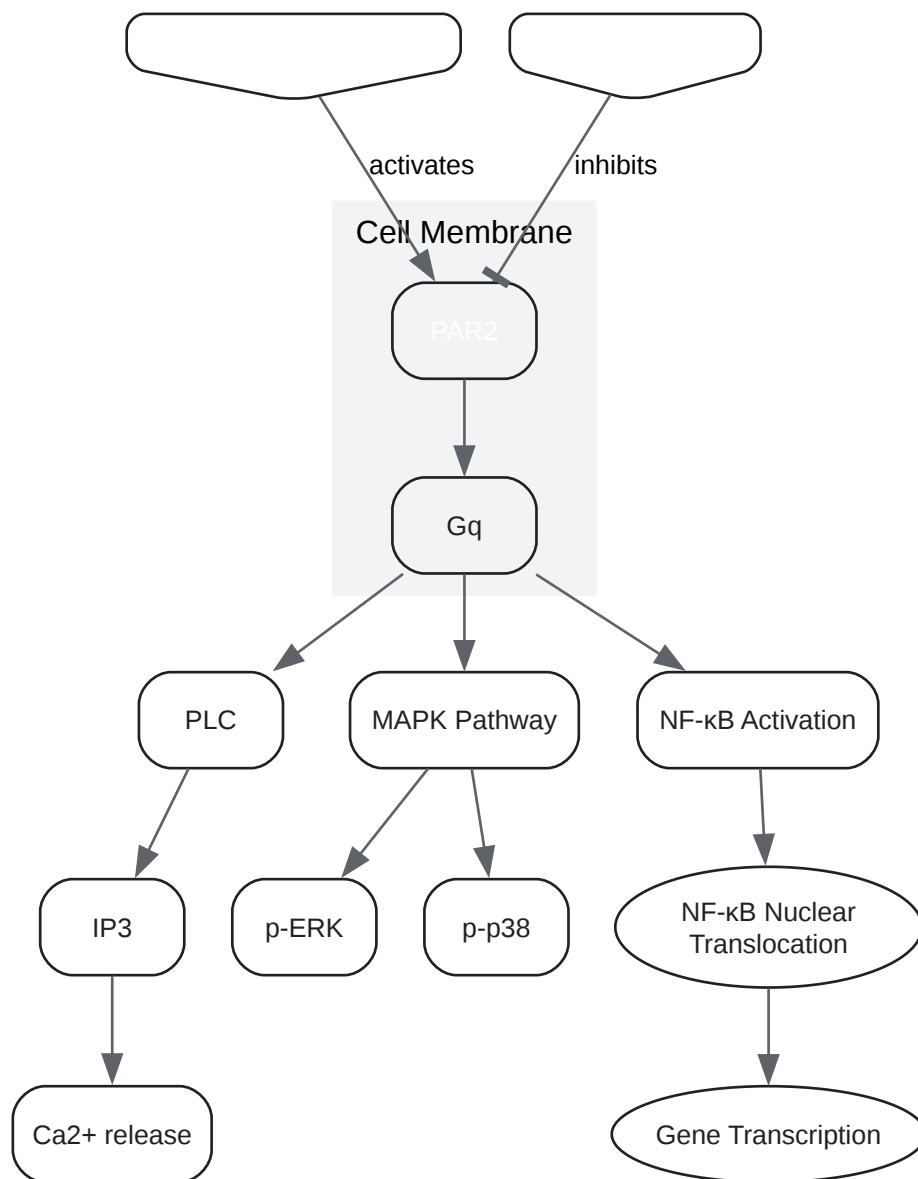
Cell Type	Application	Fsllry-NH2 Concentration (µM)	Incubation Time	Reference
KNRK cells	PAR2 inhibition	200	10-60 min	[1]
Rat Hippocampal Neurons	Neuroprotection	50 µg per rat (intranasal)	1 hour post-insult	[6][7][8]
Human Primary Bronchial/Tracheal Epithelial Cells	Inhibition of calcium mobilization	Not specified	Not specified	[9]
Mouse Sensory Neurons	Itch behavior studies	Not specified	Not specified	[10][11]

Table 2: Recommended Antibody Dilutions for Immunofluorescence

Target Protein	Host Species	Dilution Range	Supplier (Example)
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)	Rabbit	1:200 - 1:800	Cell Signaling Technology
Phospho-p38 MAPK (Thr180/Tyr182)	Rabbit	1:100 - 1:400	Cell Signaling Technology
NF-κB p65	Rabbit	1:100 - 1:400	Cell Signaling Technology
Alexa Fluor 488 Goat anti-Rabbit IgG (H+L)	Goat	1:500 - 1:1000	Invitrogen
Alexa Fluor 594 Goat anti-Mouse IgG (H+L)	Goat	1:500 - 1:1000	Invitrogen

Signaling Pathways and Experimental Workflow

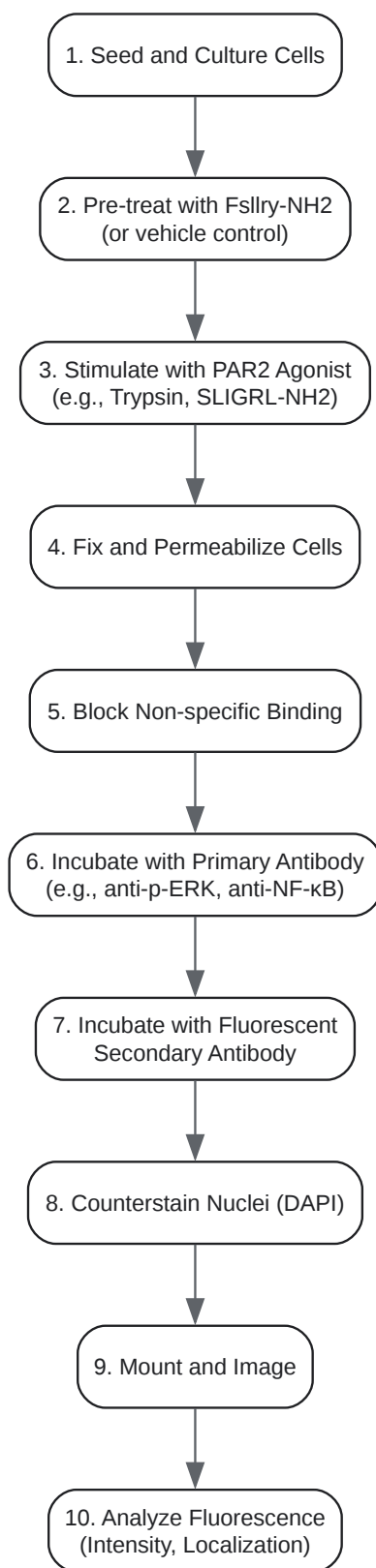
PAR2 Signaling Pathway and Inhibition by Fsllyr-NH2



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Caption: PAR2 signaling cascade and the inhibitory action of **Fsllyr-NH2**.

Experimental Workflow for Immunofluorescence Analysis



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Caption: Step-by-step workflow for immunofluorescence after **FslIry-NH2** treatment.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for p-ERK/p-p38 after **Fsllry-NH2** Treatment

This protocol is designed to visualize the inhibition of PAR2-mediated MAPK activation.

Materials:

- **Fsllry-NH2** peptide
- PAR2 agonist (e.g., Trypsin, SLIGRL-NH2)
- Cell culture medium and supplements
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer (0.1-0.3% Triton X-100 in PBS)
- Blocking Buffer (5% Normal Goat Serum, 0.3% Triton X-100 in PBS)
- Primary antibodies (anti-p-ERK, anti-p-p38)
- Fluorophore-conjugated secondary antibodies
- DAPI (4',6-diamidino-2-phenylindole)
- Mounting medium

Procedure:

- **Cell Culture:** Seed cells on glass coverslips in a 24-well plate and culture until they reach 60-80% confluency.
- **Fsllry-NH2 Treatment:**
 - Prepare a stock solution of **Fsllry-NH2** in sterile water or DMSO.

- Dilute **Fsllry-NH2** to the desired final concentration (e.g., 50-200 μ M) in serum-free medium.
- Aspirate the culture medium and wash cells once with PBS.
- Add the **Fsllry-NH2** containing medium to the cells and incubate for 30-60 minutes at 37°C. Include a vehicle-only control.
- PAR2 Agonist Stimulation:
 - Without removing the **Fsllry-NH2** solution, add the PAR2 agonist (e.g., Trypsin at 10 nM, SLIGRL-NH2 at 100 μ M) to the wells.
 - Incubate for the optimal time to induce phosphorylation (typically 5-15 minutes at 37°C).
- Fixation:
 - Aspirate the medium and wash the cells gently with PBS.
 - Add 4% PFA to each well and fix for 15 minutes at room temperature.[\[12\]](#)[\[13\]](#)
- Permeabilization:
 - Wash the cells three times with PBS for 5 minutes each.
 - Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.[\[13\]](#)
- Blocking:
 - Wash the cells three times with PBS.
 - Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[\[12\]](#)
- Primary Antibody Incubation:
 - Dilute the primary antibody (e.g., anti-p-ERK) in Antibody Dilution Buffer (1% BSA, 0.3% Triton X-100 in PBS).

- Aspirate the blocking solution and add the diluted primary antibody.
- Incubate overnight at 4°C.[12]
- Secondary Antibody Incubation:
 - Wash the cells three times with PBS for 5 minutes each.
 - Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer.
 - Incubate for 1-2 hours at room temperature, protected from light.[12]
- Counterstaining and Mounting:
 - Wash the cells three times with PBS, protected from light.
 - Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
 - Wash twice with PBS.
 - Mount the coverslips onto microscope slides using an anti-fade mounting medium.
- Imaging and Analysis:
 - Visualize the staining using a fluorescence or confocal microscope.
 - Capture images and quantify the fluorescence intensity of p-ERK or p-p38 staining in the cytoplasm and/or nucleus.

Protocol 2: Immunofluorescence Staining for NF-κB Nuclear Translocation

This protocol allows for the visualization of **Fsllry-NH2**'s effect on PAR2-induced NF-κB p65 subunit translocation from the cytoplasm to the nucleus.

Procedure: Follow steps 1-6 as in Protocol 1.

- Primary Antibody Incubation:
 - Dilute the anti-NF-κB p65 primary antibody in Antibody Dilution Buffer.

- Aspirate the blocking solution and add the diluted primary antibody.
- Incubate overnight at 4°C.
- Secondary Antibody and Counterstaining:
 - Follow steps 8 and 9 as in Protocol 1.
- Imaging and Analysis:
 - Visualize the staining using a fluorescence or confocal microscope.
 - In unstimulated or **Fsllry-NH2**-treated cells, NF-κB p65 staining should be predominantly cytoplasmic.
 - In cells stimulated with a PAR2 agonist, NF-κB p65 staining will translocate to the nucleus, co-localizing with the DAPI signal.[1][14]
 - Quantify the nuclear-to-cytoplasmic fluorescence ratio to measure the extent of translocation.

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